molecular formula C10H10N4O3 B7855900 (S)-3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid

(S)-3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid

Cat. No. B7855900
M. Wt: 234.21 g/mol
InChI Key: SCCRFEBXGLILKF-VIFPVBQESA-N
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Description

(S)-3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C10H10N4O3 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Homochiral Zn(II) Coordination Polymer: Crystal Structure, Luminescent, and Dielectric Property

(S)-3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid has been used in the synthesis of a Zn coordination polymer with promising luminescent and dielectric properties. This compound demonstrated second harmonic generation (SHG) activity and exhibited strong emission bands in fluorescent analysis (Chen Li, 2012).

Functional Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels

This compound has been used to modify radiation-induced polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reactions. The modification improved the thermal stability of the polymers and enhanced their antibacterial and antifungal activities, indicating potential medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).

Synthesis and Crystal Structures of Metal(II) Complexes

(S)-3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid has also been involved in the synthesis of metal(II) complexes, acting as a ligand. These complexes have shown diverse coordination geometries, highlighting the compound's versatility in forming coordination compounds with metal ions (Shu-Guang Zhang & Yun-long Feng, 2009).

Phloretic Acid: A Renewable Building Block

The derivative of (S)-3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid, phloretic acid, is explored as a renewable building block for enhancing the reactivity of molecules with benzoxazine rings. This application is significant in the field of materials science for creating environmentally sustainable materials (Acerina Trejo-Machin et al., 2017).

Synthesis and Anticancer Activity of Tetrazole-Triazole Compound Derivatives

(S)-3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid derivatives have been synthesized and tested for their anticancer activity. These studies highlight the potential of this compound in developing new therapeutic agents (Afnan H. Ghani & Ammar J. Alabdali, 2022).

properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(tetrazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c15-8-3-1-7(2-4-8)5-9(10(16)17)14-6-11-12-13-14/h1-4,6,9,15H,5H2,(H,16,17)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCRFEBXGLILKF-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N2C=NN=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N2C=NN=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid
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(S)-3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid
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(S)-3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid
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(S)-3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid
Reactant of Route 6
(S)-3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid

Citations

For This Compound
1
Citations
M Anastasiia - 2016 - dspace.spbu.ru
Prepared and characterized new tetrazolyl ornithine analogs containing heterocyclic moiety in the side-chain acid: (S)-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(1H-tetrazol-1-yl)…
Number of citations: 0 dspace.spbu.ru

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